GSK1904529A is a small molecule identified and synthesized by GlaxoSmithKline for its potential use in cancer research. [] It acts as a potent and selective inhibitor of the insulin-like growth factor-I receptor tyrosine kinase (IGF-1R) and the insulin receptor (IR). [] GSK1904529A has been extensively studied for its anti-tumor activity in various cancers. [, , , , ]
GSK1904529A is a small-molecule inhibitor primarily targeting the insulin-like growth factor-I receptor (IGF-IR) and insulin receptor (IR). It exhibits significant potential in cancer treatment due to its ability to inhibit receptor activities that are often upregulated in various tumors. This compound was developed by GlaxoSmithKline and has shown promising results in preclinical studies, particularly in inhibiting tumor cell proliferation and signaling pathways associated with cancer progression.
GSK1904529A is classified as a selective kinase inhibitor. It specifically inhibits the activities of IGF-IR and IR with an IC50 value of approximately 27 nM, indicating its potency in disrupting these signaling pathways . Its selectivity is notable, as it demonstrates poor inhibitory activity against a wide range of other kinases, making it a targeted therapeutic option for conditions where IGF-IR signaling is implicated .
The synthesis of GSK1904529A involves several organic chemistry techniques, though specific details of the synthetic pathway are not extensively documented in the available literature. The compound is soluble in dimethyl sulfoxide at concentrations exceeding 42.6 mg/mL, which facilitates its use in various biological assays . The synthesis was performed at GlaxoSmithKline, but detailed methodologies remain proprietary.
The molecular structure of GSK1904529A can be represented by the following chemical formula:
The compound comprises a thiazole ring and a urea moiety, which are critical for its inhibitory activity against IGF-IR. The structural analysis reveals that GSK1904529A has a complex arrangement that allows it to effectively bind to the ATP-binding site of the receptor kinases, thereby inhibiting their activity .
GSK1904529A functions primarily through competitive inhibition, where it competes with ATP for binding to the kinase domain of IGF-IR. The compound's mechanism involves blocking the phosphorylation of tyrosine residues within the receptor, which is essential for downstream signaling activation. In vitro studies have demonstrated that GSK1904529A significantly reduces ligand-induced phosphorylation of IGF-IR and its downstream effectors such as AKT and ERK .
The mechanism of action for GSK1904529A centers on its ability to inhibit IGF-IR signaling pathways that are crucial for cell survival and proliferation. Upon binding to IGF-IR, GSK1904529A prevents the phosphorylation of tyrosine residues within the receptor's intracellular domain. This inhibition disrupts downstream signaling cascades involving phosphoinositide 3-kinase/AKT and mitogen-activated protein kinase pathways, leading to reduced cell growth and survival in cancer cells .
GSK1904529A has been investigated primarily for its potential applications in oncology. Its ability to inhibit IGF-IR makes it a candidate for treating cancers characterized by dysregulated IGF signaling, such as osteosarcoma and other solid tumors. Preclinical studies have shown that GSK1904529A can effectively suppress tumor growth in various cancer cell lines by inducing cell cycle arrest and apoptosis through inhibition of critical survival pathways .
GSK1904529A functions as a competitive antagonist of the ATP-binding site within the kinase domain of IGF-1R. Structural analyses confirm that it engages the adenine-binding pocket through hydrogen bonding and hydrophobic interactions, preventing ATP access and subsequent receptor autophosphorylation. This inhibition is concentration-dependent, with IC₅₀ values of 1–5 nM for IGF-1R in enzymatic assays [2] [8].
In cellular models (e.g., osteosarcoma Saos-2, neuroblastoma CLB-GE), GSK1904529A (250 nM) abolished IGF-1–induced phosphorylation of IGF-1Rβ (Y1135/1136) and downstream effectors AKT and ERK. Phosphoproteomic arrays further validated its specificity for IGF-1R over unrelated receptor tyrosine kinases (RTKs) [2].
Table 1: Kinase Inhibition Profile of GSK1904529A
Kinase | IC₅₀ (nM) | Cellular System | Key Downstream Effects |
---|---|---|---|
IGF-1R | 1–5 | Saos-2, CLB-GE | ↓p-IGF-1Rβ, ↓p-AKT, ↓p-ERK |
IR-A | 27 | MCF-7 | Partial ↓p-IRS1 |
IR-B | >1000 | Hepatocytes | No significant inhibition |
MET | 350 | Kinase screening | Moderate off-target effect |
GSK1904529A exhibits ~10-fold higher potency against IGF-1R than IR-A (fetal IR isoform) and negligible activity against IR-B (metabolic IR isoform). This selectivity arises from structural divergence in the kinase domain’s activation loop, where IGF-1R’s "YXXXYY" motif (shared with ALK) favors GSK1904529A binding. Hybrid receptors (IGF-1R/IR-A) show intermediate sensitivity due to conformational heterogeneity [6] [7].
In breast cancer models (MCF-7), IGF-1R inhibition by GSK1904529A was near-complete (95% p-IGF-1R suppression), while IR phosphorylation required 10-fold higher concentrations. This differential activity minimizes metabolic disruptions linked to IR-B inhibition, such as insulin resistance [6] [7].
Table 2: Selectivity Across IR/IGF-1R Family
Receptor Type | GSK1904529A IC₅₀ (nM) | Biological Role |
---|---|---|
IGF-1R | 1–5 | Proliferation, survival |
IR-A | 27 | Mitogenesis (cancer-specific) |
IR-B | >1000 | Glucose metabolism |
IGF-1R/IR-A hybrid | 15 | Ligand-promoted tumor growth |
Kinome-wide profiling confirms GSK1904529A’s >100-fold selectivity for IGF-1R/IR-A over critical off-target kinases:
Functional siRNA screens in breast cancer cells (MCF-7) revealed that DNA damage response (DDR) kinases (e.g., ATM, ATR) modulate sensitivity to IGF-1R inhibitors but are not direct targets of GSK1904529A. This underscores its precision in avoiding DDR pathway interference [8].
Table 3: Off-Target Kinase Selectivity
Kinase | IC₅₀ (nM) | Functional Consequence |
---|---|---|
IGF-1R | 1–5 | Primary target |
MET | 350 | Potential compensatory pathway |
Akt | >10,000 | No direct inhibition |
Aurora B | >5,000 | Mitotic safety |
CDK2 | >1,000 | Cell cycle safety |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0